molecular formula C10H16O4 B6601639 Cyclooctane-1,2-dicarboxylic acid CAS No. 91057-87-3

Cyclooctane-1,2-dicarboxylic acid

Cat. No.: B6601639
CAS No.: 91057-87-3
M. Wt: 200.23 g/mol
InChI Key: KZWFYIXNPRJUQF-UHFFFAOYSA-N
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Description

Cyclooctane-1,2-dicarboxylic acid (C₁₀H₁₆O₄) is an alicyclic dicarboxylic acid featuring an eight-membered carbon ring with two adjacent carboxylic acid groups. Alicyclic dicarboxylic acids are critical in polymer synthesis, coordination chemistry, and as intermediates in organic reactions. Their reactivity and stability are influenced by ring size, stereochemistry, and substituent effects .

Properties

IUPAC Name

cyclooctane-1,2-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4/c11-9(12)7-5-3-1-2-4-6-8(7)10(13)14/h7-8H,1-6H2,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZWFYIXNPRJUQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(C(CC1)C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclooctane-1,2-dicarboxylic acid can be synthesized through the oxidative cleavage of cyclooctene using hydrogen peroxide in the presence of a tungsten-based catalyst . This method involves the formation of a hydroperoxyalcohol intermediate, which undergoes further oxidation and cleavage to yield the dicarboxylic acid. The reaction conditions typically include a temperature range of 50-80°C and a reaction time of several hours.

Industrial Production Methods: In industrial settings, the production of this compound may involve the aerobic oxidation of cyclooctane using molecular oxygen or other oxidizing agents. This process can be catalyzed by various metal complexes, such as molybdenum or cobalt-based catalysts . The reaction is carried out under controlled conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: Cyclooctane-1,2-dicarboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to form cyclooctane-1,2-dione under strong oxidizing conditions.

    Reduction: Reduction of the carboxyl groups can yield cyclooctane-1,2-diol.

    Substitution: The carboxyl groups can participate in substitution reactions to form esters, amides, and other derivatives.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Cyclooctane-1,2-dione

    Reduction: Cyclooctane-1,2-diol

    Substitution: Various esters and amides

Scientific Research Applications

Cyclooctane-1,2-dicarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of cyclooctane-1,2-dicarboxylic acid in chemical reactions involves the activation of the carboxyl groups, which can undergo nucleophilic attack or participate in redox reactions. The molecular targets and pathways depend on the specific reaction conditions and reagents used. For example, in oxidation reactions, the carboxyl groups are converted to carbonyl groups through the formation of intermediate species such as hydroperoxides .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physical Properties

Table 1: Key Properties of Alicyclic Dicarboxylic Acids

Compound Molecular Formula Molecular Weight (g/mol) pKa Values (if reported) Notable Isomers Stability Notes
Cyclopropane-1,2-dicarboxylic acid C₅H₆O₄ 130.10 cis, trans High ring strain
Cyclobutane-1,2-dicarboxylic acid C₆H₈O₄ 144.13 cis, trans Moderately stable
Cyclopentane-1,2-dicarboxylic acid C₇H₁₀O₄ 158.15 4.43 (cis), 6.67 (cis) cis, trans Stable; used in polymers
Cyclohexane-1,2-dicarboxylic acid C₈H₁₂O₄ 172.18 cis, trans Peroxides unstable
Bicyclo[2.2.2]octane-1,2-dicarboxylic acid C₁₀H₁₄O₄ 198.22 Bridged structure Resists decarboxylation
Cyclooctane-1,2-dicarboxylic acid* C₁₀H₁₆O₄ 200.24 (estimated) cis, trans (hypothetical) Likely low ring strain

Key Observations:

  • Ring Size and Stability: Smaller rings (e.g., cyclopropane) exhibit high strain, leading to reactivity but lower stability. Cyclooctane’s larger ring likely reduces strain, enhancing thermal and chemical stability compared to cyclopropane or cyclobutane derivatives .
  • Isomerism: Cis-trans isomerism is prevalent in cyclopentane and cyclohexane derivatives, influencing acidity and reactivity. For example, cis-cyclopentane-1,2-dicarboxylic acid has higher pKa₂ (6.67) than its trans counterpart (5.85) .
Chemical Reactions
  • Diels-Alder Reactivity: Cyclohexene-1,2-dicarboxylic anhydride forms adducts with rosin via Diels-Alder reactions, critical in resin production . Cyclooctane’s conjugated dienes (if present) could exhibit similar reactivity but with altered regioselectivity.
  • Electrochemical Reduction: Cyclohexene-1,2-dicarboxylic acid reduces to cis-cyclohexane-1,2-dicarboxylic acid, whereas cyclooctane derivatives might favor different stereochemical outcomes due to reduced ring strain .

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